molecular formula C6H5N3S B8671348 Thieno[2,3-b]pyrazin-6-amine

Thieno[2,3-b]pyrazin-6-amine

Cat. No.: B8671348
M. Wt: 151.19 g/mol
InChI Key: XEVJPNPLHUFWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-b]pyrazin-6-amine is a chemical compound based on the thienopyrazine heterocyclic scaffold, which is a subject of growing interest in medicinal chemistry and drug discovery research. While specific pharmacological data for this isomer may be pending full characterization, its closely related analogs demonstrate significant potential in several research areas. Compounds within the thieno[2,3-b]pyrazine family have been identified as key inhibitors for various biological targets. For instance, thieno[2,3-b]pyrazine derivatives have been specifically patented for their use as potent B-Raf (BRAF) inhibitors, a prominent target in oncology research for the treatment of cancers . Furthermore, the broader thieno[2,3-b]pyridine scaffold, which is structurally similar, has shown high antiplasmodial activity by selectively inhibiting Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK-3), presenting a promising avenue for novel antimalarial therapeutic development . Another study on a thieno[2,3-b]pyridine derivative demonstrated potent effects on ovarian cancer cell lines, including the induction of apoptosis (programmed cell death) and a reduction in the population of cancer stem cells (CSCs), which are often responsible for tumor recurrence . The primary value of this chemical for researchers lies in its utility as a building block for the synthesis of more complex molecules and as a core structure for probing structure-activity relationships (SAR) in the development of kinase-targeted therapies and anticancer agents. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[2,3-b]pyrazin-6-amine

InChI

InChI=1S/C6H5N3S/c7-5-3-4-6(10-5)9-2-1-8-4/h1-3H,7H2

InChI Key

XEVJPNPLHUFWDU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(S2)N

Origin of Product

United States

Synthetic Methodologies for Thieno 2,3 B Pyrazin 6 Amine and Its Derivatives

Direct Synthesis Approaches to Thieno[2,3-b]pyrazin-6-amine

Direct synthesis methods aim to construct the thieno[2,3-b]pyrazine (B153567) ring system from acyclic or simpler heterocyclic precursors. These approaches are fundamental for producing the core scaffold, which can then be further functionalized.

One reported method involves the cyclization of a substituted pyrazine (B50134). For instance, the synthesis of thieno[2,3-b]pyrazin-3-amine (B11730953), an isomer of the title compound, is achieved through the reaction of 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine (B12961466) with sodium sulfide (B99878) pentahydrate (Na₂S∙5H₂O). mdpi.com This process, conducted in dimethylformamide (DMF) at 90°C, results in the formation of the thiophene (B33073) ring fused to the pyrazine core, yielding the aminothienopyrazine product in 69% yield. mdpi.com

Another direct approach involves the condensation of two different precursor molecules. A regioselective synthesis of methyl 7-amino-3-phenylthieno-[2,3-b]pyrazine-6-carboxylate has been achieved by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile. tandfonline.com This reaction directly assembles the complex heterocyclic system in a single key step.

Furthermore, 2-substituted thieno[2,3-b]pyrazines can be prepared by the ring closure of 1,4-dicarbonyl compounds. researchgate.net In this strategy, the requisite 1,4-diketones or 1,4-oxothiones are first synthesized from 3-methyl-2-pyrazone or 3-methyl-2-pyrazinethione. Subsequent cyclization of these intermediates leads to the formation of the thieno[2,3-b]pyrazine ring system. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the thieno[2,3-b]pyrazine scaffold, allowing for the introduction of various substituents with high efficiency and selectivity.

The Buchwald-Hartwig C-N cross-coupling reaction is a premier method for forming carbon-nitrogen bonds, and it has been successfully applied to the synthesis of N-aryl and N-heteroaryl aminothieno[2,3-b]pyrazines. mdpi.com These reactions typically involve the coupling of a brominated thienopyrazine with an amine or, conversely, an aminothienopyrazine with an aryl/heteroaryl halide, catalyzed by a palladium complex. mdpi.comnih.gov

Researchers have synthesized a series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates using this methodology. nih.govnih.gov The syntheses were achieved by coupling either methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate with various (hetero)aryl halides or methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with a range of (hetero)arylamines. mdpi.comnih.govnih.gov The choice of reaction conditions, particularly the ligand and solvent, is crucial and depends on the electronic properties of the coupling partners, with yields reported to be in the good-to-excellent range (50% to quantitative). mdpi.comnih.gov For example, the reaction of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate with m-anisidine, using a palladium catalyst, yielded the corresponding N-arylated product in 80% yield. nih.gov In some cases, eucalyptol (B1671775) has been explored as a bio-based, sustainable solvent for these coupling reactions, yielding products in good to excellent yields (62% to 99%). mdpi.com

EntryAryl Amine/HalideStarting MaterialProductYield (%)Reference
1m-AnisidineMethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylateMethyl 7-[(3-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate80 nih.gov
2p-AnisidineMethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylateMethyl 7-[(4-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate75 nih.gov
33-FluoroanilineMethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylateMethyl 7-[(3-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate89 nih.gov
43-BromopyridineMethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylateMethyl 7-[(pyridin-3-yl)amino]thieno[2,3-b]pyrazine-6-carboxylate55 nih.gov
52-NitrobenzeneMethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylateMethyl 7-[(2-nitrophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate60 nih.gov

The Sonogashira coupling, a palladium/copper-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a versatile method for forming carbon-carbon bonds. This reaction has been employed to introduce alkynyl substituents onto the thieno[2,3-b]pyrazine core, which can serve as precursors for further transformations. mdpi.comnih.gov

Studies have shown the successful Sonogashira coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various terminal (hetero)arylalkynes. mdpi.comnih.gov These reactions, typically using a Pd/Cu catalyst system and a base like triethylamine (B128534) (Et₃N) in DMF, produce the corresponding 7-alkynylthieno[2,3-b]pyrazine derivatives. mdpi.comnih.gov For example, the reaction with phenylacetylene (B144264) furnished the desired product in a 65% yield. mdpi.com

In some instances, the Sonogashira coupling can be part of a tandem, one-pot reaction sequence. For example, coupling 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid with terminal alkynes can be followed by an intramolecular 6-endo-dig lactonization to produce tricyclic lactones fused to the thienopyrazine system in good yields. mdpi.comnih.govresearchgate.net

EntryTerminal AlkyneProductYield (%)Reference
1PhenylacetyleneMethyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate65 mdpi.com
21-Ethynyl-4-fluorobenzeneMethyl 7-[(4-fluorophenyl)ethynyl]-thieno[2,3-b]pyrazine-6-carboxylate55 mdpi.com
34-EthynyltolueneMethyl 7-(p-tolylethynyl)thieno[2,3-b]pyrazine-6-carboxylate55 mdpi.com
42-EthynylpyridineMethyl 7-(pyridin-2-ylethynyl)thieno[2,3-b]pyrazine-6-carboxylate50 mdpi.com

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a cornerstone of modern organic synthesis for creating C-C bonds. This reaction has been effectively used to synthesize aryl- and heteroaryl-substituted thieno[2,3-b]pyrazines. researchgate.net

A key application involves the reaction of a brominated thieno[2,3-b]pyrazine with various (hetero)arylboronic acids. For example, 7-bromo-6-phenylthieno[2,3-b]pyrazine has been successfully coupled with a range of boronic acids to prepare 7-(hetero)aryl-6-phenylthieno[2,3-b]pyrazines in moderate to excellent yields after optimization of the reaction conditions. researchgate.net The synthesis of the brominated precursor itself can be achieved through a two-step, one-pot procedure involving a Sonogashira coupling of 2,3-dichloropyrazine (B116531) with phenylacetylene, followed by treatment with sodium sulfide (Na₂S). researchgate.net

Another strategy involves the Suzuki coupling of brominated pyrazine precursors, such as 3-amino-6-bromopyrazine-2-carbonitrile, with arylboronic acids using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate (K₂CO₃) to yield functionalized thienopyrazines.

Cyclization and Ring-Forming Reactions for Thieno[2,3-b]pyrazine Systems

The construction of the thieno[2,3-b]pyrazine heterocyclic system often relies on key cyclization or ring-forming reactions, where a thiophene ring is annulated onto a pre-existing pyrazine ring or vice versa.

One such pathway starts with aryl(3-chloropyrazin-2-yl)methanones, which are derived from commercially available 2-chloropyrazine. These ketones undergo a Wittig-type reaction to form 2-(1-arylethenyl)-3-chloropyrazines. Subsequent treatment with sodium hydrosulfide (B80085) (NaSH) in DMF induces a cyclization to form 7-aryl-6,7-dihydrothieno[2,3-b]pyrazines. The mechanism involves nucleophilic substitution of the chlorine by sulfur, followed by an intramolecular cyclization. The final aromatic thieno[2,3-b]pyrazine is obtained through dehydrogenation of the dihydro intermediate using a palladium on carbon (Pd/C) catalyst.

As mentioned previously, the cyclization of 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine with sodium sulfide provides a direct route to the thieno[2,3-b]pyrazin-3-amine core. mdpi.com Additionally, tandem reactions combining Sonogashira coupling with intramolecular cyclization (lactonization) represent an elegant method for building more complex, fused-ring systems based on the thieno[2,3-b]pyrazine scaffold. mdpi.comnih.gov

A specific aromatization strategy involves an acylation-deacylation sequence starting from 3,4-dihydrothieno[2,3-b]pyrazine precursors. researchgate.netresearchgate.net This method provides a pathway to the fully aromatic thieno[2,3-b]pyrazine system from its partially saturated counterpart.

The process begins with the N-acylation of 3,4-dihydrothieno[2,3-b]pyrazines using acyl chlorides. researchgate.netresearchgate.net This initial step serves to activate the molecule for the subsequent elimination reaction. The N-acylated intermediate is then subjected to a deacylation process mediated by a base, typically triethylamine. This base-mediated step facilitates the elimination of the acyl group and a proton, leading to the formation of a double bond and thus the aromatization of the pyrazine ring to afford the final thieno[2,3-b]pyrazine product. researchgate.netresearchgate.net

Reactions Involving 2-Chloro-3-Lithiopyrazine Precursors

A key strategy for the synthesis of 6,7-disubstituted thieno[2,3-b]pyrazines commences with the commercially available 2-chloropyrazine. researchgate.net This precursor can be converted into 2-chloro-3-lithiopyrazine through a lithiation reaction. The resulting organolithium intermediate is a potent nucleophile, enabling the introduction of various side chains at the 3-position of the pyrazine ring.

One effective method involves the reaction of 2-chloro-3-lithiopyrazine with N,N-dimethylbenzamides. This reaction directly yields aryl(3-chloropyrazin-2-yl)methanones, which are crucial intermediates. researchgate.netresearchgate.netresearchgate.net Similarly, reacting the lithiated pyrazine with heteroaromatic aldehydes, followed by oxidation with pyridinium (B92312) chlorochromate (PCC), produces the corresponding (3-chloropyrazin-2-yl)heteroarylmethanones. researchgate.netresearchgate.net These ketone intermediates are then subjected to further reactions, typically involving a sulfur source, to construct the fused thiophene ring and afford the desired thieno[2,3-b]pyrazine core. researchgate.net

Thiophene Ring Construction via Sodium Hydrosulfide (NaSH) Chemistry

The construction of the thiophene ring fused to a pyrazine core can be efficiently achieved using sodium hydrosulfide (NaSH). This method provides a rapid and facile route to 2-substituted thieno[2,3-b]pyrazine derivatives. nih.govresearchgate.net The general approach involves the reaction of NaSH with 2-chloro-3-alkynyl pyrazine precursors in a solvent such as dimethylformamide (DMF). nih.govmdpi.com

The synthesis of the 2-chloro-3-alkynyl pyrazine starting material is often accomplished via a Sonogashira coupling of a dihalopyrazine with a terminal alkyne. researchgate.netresearchgate.net The subsequent treatment with NaSH initiates a sequence involving nucleophilic substitution of the chlorine atom by the hydrosulfide anion, followed by an intramolecular 5-endo-dig cyclization onto the alkyne, leading to the formation of the thiophene ring. mdpi.com This methodology has been successfully applied to produce a variety of thieno[2,3-b]pyrazine derivatives. nih.govresearchgate.netclockss.org

Table 1: Synthesis of Thieno[2,3-b]pyrazine Derivatives Using NaSH

PrecursorReagents & ConditionsProductYieldReference
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amineNa₂S·5H₂O, DMF, 90 °C, 2 hThieno[2,3-b]pyrazin-3-amine69% mdpi.com
2-Chloro-3-alkynyl pyrazinesNaSH, DMF2-Substituted thieno[2,3-b]pyrazinesNot specified nih.gov
2-(1-Arylethenyl)-3-chloropyrazinesNaSH·nH₂O, DMF, rt, 12-24 h7-Aryl-6,7-dihydrothieno[2,3-b]pyrazines60-75%

Formation of Condensed Thieno-Fused Heterocycles (e.g., Thieno[2,3-c]pyrazoles)

The thieno[2,3-b]pyrazine scaffold can serve as a building block for the synthesis of more complex, condensed heterocyclic systems. For instance, 7-aminothieno[2,3-b]pyrazine-6-carbonitrile is a versatile intermediate for creating fused triazine rings. sorbonne-universite.fr Diazotization of this amino group with sodium nitrite (B80452) in hydrochloric acid leads to an intramolecular cyclization, yielding a condensed 4-chloropyrazino[2′,3′:4,5]thieno[3,2-d]-1,2,3-triazine in high yield. sorbonne-universite.fr This product can undergo further nucleophilic substitution to introduce additional diversity. sorbonne-universite.fr

While direct conversion of thieno[2,3-b]pyrazines to thieno[2,3-c]pyrazoles is less commonly documented, the synthesis of the thieno[2,3-c]pyrazole isomer itself highlights the strategies used to build such fused systems. These methods often involve constructing the thiophene ring onto a pre-existing pyrazole. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be treated with methyl thioglycolate to form methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. researchgate.netmdpi.com This demonstrates the synthetic logic of fusing a thiophene ring to a nitrogen-containing heterocycle, a principle applicable to the broader family of thieno-fused systems. mdpi.com

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers advanced tools that can overcome the limitations of traditional methods, such as long reaction times and harsh conditions. Microwave-assisted synthesis and metal-catalyzed reactions have emerged as powerful techniques in the synthesis of thieno[2,3-b]pyrazine derivatives.

Microwave-Assisted Synthesis in Thieno[2,3-b]pyrazine Chemistry

Microwave irradiation has been widely adopted in heterocyclic chemistry to accelerate reactions, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.govmdpi.com This technique has proven effective in various steps of thieno[2,3-b]pyrazine synthesis.

Table 2: Examples of Microwave-Assisted Reactions in Thieno[2,3-b]pyrazine Chemistry

Reaction TypeSubstrateConditionsTimeYieldReference
Dechlorination6-Chloro-2-alkoxythieno[2,3-b]pyrazin-3-aminePd/C, NH₄CO₂H, EtOH, MW30 min63-95% mdpi.com
Imidamide Formation7-Aminothieno[2,3-b]pyrazine-6-carbonitrileDMF-DMA, MW2 min61% nih.gov
AromatizationTetrahydrothieno[2,3-c]pyridinesMWMinutesGood nih.gov

Metal-Catalyzed Cycloaddition Reactions (e.g., Rh(III)-Catalyzed C-H Activation for Lactone Derivatives of Thieno[2,3-b]pyrazine)

Transition metal-catalyzed reactions, particularly those involving C-H activation, represent a frontier in synthetic chemistry, allowing for the construction of complex molecules in a highly efficient and atom-economical manner. A notable example is the synthesis of tricyclic lactone derivatives of thieno[2,3-b]pyrazine. mdpi.comresearchgate.netnih.gov

This transformation is achieved through a rhodium(III)-catalyzed formal [4+2] cycloaddition. mdpi.comresearchgate.netresearchgate.net The reaction proceeds between a thieno[2,3-b]pyrazine-6-carboxylic acid and an internal alkyne. researchgate.net The carboxylic acid group acts as a directing group, enabling the Rh(III) catalyst to activate a C-H bond on the thiophene ring. mdpi.comresearchgate.net This C-H activation initiates an annulation cascade with the alkyne, resulting in the formation of a new pyranone ring fused to the thieno[2,3-b]pyrazine core, yielding a tricyclic lactone (ɑ-pyrone). researchgate.net This catalytic technology provides a single-step method to build pharmaceutically relevant, polycyclic heteroaromatic compounds. researchgate.net

Table 3: Rh(III)-Catalyzed Synthesis of Lactone Derivatives

Thienopyrazine SubstrateAlkyne PartnerKey Catalyst/AdditivesProduct TypeReference
Thieno[2,3-b]pyrazine-6-carboxylic acidInternal AlkynesRh(III) catalyst, Ag₂CO₃/AgSbF₆Tricyclic ɑ-pyrones (Lactones) researchgate.net
Thieno[2,3-b]quinoline-2-carboxylic acidInternal AlkynesRh(III) catalystTetracyclic Lactones mdpi.comresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Thieno 2,3 B Pyrazin 6 Amine and Analogues

SAR of Thieno[2,3-b]pyrazine (B153567) Derivatives

The antitumor potential of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been evaluated against several human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF-7), and non-small-cell lung carcinoma (NCI-H460). nih.govmdpi.com These studies have established key structure-activity relationships.

The investigation into the substitution pattern on the (hetero)arylamino moiety revealed that the nature and position of substituents significantly influence the cytotoxic activity. nih.gov Generally, compounds with methoxy (B1213986) substituents on the phenylamino (B1219803) ring showed promising activity. For instance, the compound with a 3,5-dimethoxyphenylamino group (2g) was the most active and selective against the AGS cell line, with a GI50 value of 7.8 µM. nih.govnih.gov

In contrast, the presence of electron-withdrawing groups like fluorine at the ortho or meta positions of the phenylamino ring resulted in decreased activity. nih.gov The activity also varied depending on the cell line. For example, while the 3,5-dimethoxy substituted compound was most potent against AGS cells, other derivatives showed better activity against the CaCo-2 cell line. nih.gov The studies also indicated that these compounds were generally not toxic to non-tumor Vero cell lines. nih.govmdpi.com

Further analysis of the most promising compounds, particularly the methoxylated derivatives, in the AGS cell line suggested a mechanism of action other than apoptosis, as a large number of dead cells observed did not lead to an apoptotic profile in cell cycle analysis. nih.govnih.gov This points to a different pathway for growth inhibition by this class of compounds.

Table 1: Antitumor Activity (GI50 µM) of selected Methyl 7-[(aryl)amino]thieno[2,3-b]pyrazine-6-carboxylates

Compound Substituent (Ar) AGS CaCo-2 MCF-7 NCI-H460
2b 2-Methoxyphenyl 11 22 >150 79
2f 3,4-Dimethoxyphenyl 11 11 13 11
2g 3,5-Dimethoxyphenyl 7.8 13 13 12
2i 2-Fluorophenyl 83 110 >150 120

| 2j | 3-Fluorophenyl | 60 | 90 | >150 | 110 |

Data sourced from Molecules, 2021. nih.govnih.gov

Comparative SAR Studies with Related Thieno-Fused Heterocyclic Scaffolds

Thienopyridine analogues have been investigated for their potential as anti-inflammatory agents, showing promise in both acute and chronic inflammation models. researchgate.netnih.gov Studies on a series of synthetic thienopyridine compounds identified several candidates (BN-4, BN-14, and BN-16) with significant anti-inflammatory and antiarthritic activities. nih.gov

In acute inflammation models, such as carrageenan- and arachidonic acid-induced paw edema, these compounds demonstrated significant inhibition of edema at a dose of 100 mg/kg. nih.gov The anti-inflammatory effect was found to be dose-dependent. researchgate.net Furthermore, in a sub-acute model (cotton pellet-induced granuloma), the active compounds significantly reduced the weight of the granuloma tissue. researchgate.netnih.gov

These active thienopyridine analogs also showed efficacy in a chronic model of inflammation (Freund's complete adjuvant-induced arthritis). nih.gov Mechanistically, they were found to inhibit the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in lipopolysaccharide-challenged macrophages. researchgate.netnih.gov An important finding was their reduced ulcerogenic potential compared to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, suggesting a better safety profile. nih.gov

Table 2: Anti-inflammatory Activity of Selected Thienopyridine Analogs

Compound Carrageenan-induced Paw Edema (% Inhibition at 100 mg/kg) Arachidonic Acid-induced Paw Edema (% Inhibition at 200 mg/kg)
BN-4 Comparable to Indomethacin 53.2%
BN-14 Comparable to Indomethacin 56.45%
BN-16 Comparable to Indomethacin 57.53%

| Indomethacin | Standard | - |

Data sourced from European Journal of Pharmacology, 2012 and ResearchGate. researchgate.netnih.gov

A class of thieno[2,3-b]pyridine (B153569) derivatives has been identified as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes mellitus. nih.govresearchgate.net Starting from a hit compound (DMT) with an IC50 of 33.8 µM, SAR studies led to the discovery of more potent analogues. nih.govresearchgate.net

The key modification involved replacing a trifluoromethyl (CF3) group on the thienopyridine core. This led to the identification of compounds 8e and 9d, with IC50 values of 16.8 µM and 12.3 µM, respectively, for the inhibition of hepatic glucose production. nih.govresearchgate.net These compounds demonstrated improved potency and good drug-like properties. nih.govresearchgate.net

The mechanism of action for compound 8e was found to involve the reduction of mRNA transcription levels of key gluconeogenic genes, namely glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govresearchgate.net This highlights the potential of this scaffold in developing new agents against excessive hepatic glucose production.

Thieno-fused pyrimidines have been explored as novel chemotypes for M4 positive allosteric modulators (PAMs), which are therapeutic targets for neurological disorders like schizophrenia. acs.org SAR studies on tricyclic scaffolds, such as 2,4-dimethylpyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine, have yielded potent and selective M4 PAMs. acs.org

A "tie-back" strategy, replacing a more flexible core with a rigid tricyclic system, proved successful. acs.org Comparing analogues with the 2,4-dimethylpyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine core to earlier versions showed a significant boost in potency. For example, benzylamine (B48309) tail analogues 22g and 22j showed a 9-fold and 7-fold increase in potency (hM4 EC50 = 140 nM and 170 nM, respectively) compared to their predecessors. acs.org

These studies led to the discovery of VU6016235, a compound with a superior pharmacological and pharmacokinetic profile, which also demonstrated efficacy in a preclinical antipsychotic animal model. acs.org Further exploration of related tricyclic cores, such as 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine and 2,4-dimethylthieno[2,3-b:5,4-c']dipyridine, also yielded compounds with low nanomolar potency against the human M4 receptor. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
Thieno[2,3-b]pyrazin-6-amine
7-Aminothieno[2,3-b]pyrazine-6-carboxylates
Thieno[2,3-b]pyridine
Thieno[3,2-b]pyridine
Thieno[2,3-d]pyrimidine (B153573)
Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2g)
Indomethacin
2,4-dimethylpyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine
7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine
2,4-dimethylthieno[2,3-b:5,4-c']dipyridine

SAR in Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Antagonists

Research into non-peptide Luteinizing Hormone-Releasing Hormone (LHRH) receptor antagonists has led to the exploration of thieno[2,3-b]pyridine derivatives. While not precisely this compound, the structure-activity relationship (SAR) studies on these analogues provide valuable insights. One study focused on thieno[2,3-b]pyridin-4-one derivatives, revealing key structural features for potent oral activity. nih.gov

A significant finding from these studies was the importance of the substituent at the 2-phenyl ring of the thienopyridine core. It was discovered that a hydroxyalkylamido moiety in this position is functionally equivalent to an alkylureido moiety, both contributing to subnanomolar in vitro activities for the human LHRH receptor. nih.gov This suggests a degree of flexibility in the type of hydrogen-bond donating and accepting groups that can be accommodated by the receptor in this region.

Optimization of a lead thienopyridin-4-one derivative led to the identification of a highly potent antagonist. This compound featured a 3-(N-benzyl-N-methylaminomethyl) group, a 7-(2,6-difluorobenzyl) group, and a 2-[4-(1-hydroxy-1-cyclopropanecarboxamido)phenyl] group. nih.gov The combination of these substituents resulted in a compound that effectively suppressed plasma luteinizing hormone (LH) levels when administered orally in animal models. nih.gov

Further SAR exploration on related thieno[2,3-d]pyrimidine-2,4-diones as human Gonadotropin-Releasing Hormone (GnRH) receptor antagonists highlighted the significance of the 5-aminomethyl functionality. A 2-(2-pyridyl)ethyl group at this position was found to be a key determinant for strong receptor binding. nih.gov Additionally, for the 6-(4-aminophenyl) group, hydrophobic substituents were preferred, indicating that this part of the molecule likely interacts with a hydrophobic pocket within the receptor. nih.gov

The following table summarizes the key structural features and their impact on the activity of thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine analogues as LHRH/GnRH receptor antagonists.

Compound Series Key Structural Feature Impact on Activity Reference
Thieno[2,3-b]pyridin-4-onesHydroxyalkylamido or alkylureido moiety at the 2-phenyl ringEquivalent and contribute to high potency nih.gov
Thieno[2,3-b]pyridin-4-ones3-(N-benzyl-N-methylaminomethyl), 7-(2,6-difluorobenzyl), and 2-[4-(1-hydroxy-1-cyclopropanecarboxamido)phenyl] substituentsHigh potency and oral bioavailability nih.gov
Thieno[2,3-d]pyrimidine-2,4-diones2-(2-pyridyl)ethyl group on the 5-aminomethyl functionalityImportant for good receptor binding nih.gov
Thieno[2,3-d]pyrimidine-2,4-dionesHydrophobic substituents on the 6-(4-aminophenyl) groupPreferred for enhanced activity nih.gov

SAR in Diverse Anticancer Thienopyridine Analogues

The thienopyridine scaffold is a versatile pharmacophore that has been extensively investigated for its anticancer properties. mdpi.com SAR studies on various thienopyridine analogues have identified several key structural modifications that influence their cytotoxic activity against a range of cancer cell lines.

In one study, novel thienopyridine derivatives were synthesized and evaluated for their anti-hepatocellular carcinoma (HCC) activity. nih.gov A lead compound, 1a, was identified through cell-based screening. Subsequent synthesis and testing of analogues (1b-1r) revealed that the analogue 1g exhibited highly specific and potent activity against the human hepatoma HepG2 cell line, with an IC50 value of 0.016µM. nih.gov This compound was found to induce G0/G1 phase arrest and apoptosis in HepG2 cells. nih.gov The specific structural modifications in 1g that confer this HCC-specific activity are a key area of interest for targeted cancer therapy.

Another study on thieno[2,3-c]pyridine (B153571) derivatives identified compounds with broad-spectrum anticancer activity. mdpi.com Compound 6i from this series showed potent inhibition against HSC3 (head and neck cancer), T47D (breast cancer), and RKO (colorectal cancer) cell lines, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.com The SAR analysis indicated that the nature of the substituents on the thienopyridine core plays a crucial role in determining the anticancer potency.

Furthermore, thienopyrimidine and thienopyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase, a key target in angiogenesis. nih.gov The SAR of these compounds revealed that modifications at the 7-position of the thienopyridine ring were well-tolerated, while changes to the indole (B1671886) moiety, another key part of the pharmacophore, often led to a significant loss of potency. researchgate.net

The following table presents the in vitro anticancer activity of selected thienopyridine analogues.

Compound Cancer Cell Line IC50 (µM) Reference
1gHepG2 (Hepatocellular Carcinoma)0.016 nih.gov
6iHSC3 (Head and Neck Cancer)10.8 mdpi.com
6iT47D (Breast Cancer)11.7 mdpi.com
6iRKO (Colorectal Cancer)12.4 mdpi.com

SAR in Src Kinase Inhibitors

The non-receptor tyrosine kinase c-Src is a significant target in cancer therapy, and thieno[2,3-b]pyridine derivatives have emerged as a novel class of c-Src inhibitors. drugbank.com SAR studies on a series of 3-amino-thieno[2,3-b]pyridines have provided insights into the structural requirements for effective enzyme inhibition. drugbank.com

The initial hit compound was discovered through a high-throughput screening campaign. Subsequent optimization focused on modifying substituents on the thienopyridine ring and other aromatic moieties within the molecule. drugbank.com Molecular modeling and X-ray crystallography studies of an active compound helped to elucidate the binding mode within the ATP hydrophobic pocket of the kinase. drugbank.com

These studies revealed that the orientation of the ligand and its interactions within the binding site are highly dependent on the nature of the substituents. The structure-activity elements disclosed that specific substitutions on the thienopyridine ring could significantly impact both enzymatic and cellular c-Src inhibition. drugbank.com The goal of these modifications was to enhance the potency and selectivity of the inhibitors.

The following table summarizes the key findings from the SAR studies of thieno[2,3-b]pyridine derivatives as Src kinase inhibitors.

Structural Modification Impact on Activity Rationale/Interaction Reference
Substituents on the thienopyridine ringSignificant impact on enzymatic and cellular c-Src inhibitionInfluences ligand orientation and interactions within the ATP hydrophobic pocket drugbank.com
Other aromatic moieties in the moleculeAffects overall inhibitory activityContributes to the binding affinity and selectivity for the enzyme drugbank.com

SAR in Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulators

Thieno[2,3-b]pyridine derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), a promising target for the treatment of various neurological and psychiatric disorders. nih.govnih.gov Hit-to-lead optimization of a thieno[2,3-b]pyridine hit from a high-throughput screening campaign aimed to improve affinity while maintaining good ligand efficiency. nih.gov

Initial modifications focused on the linker region of the molecule, which led to the development of a 2-sulfonyl-thieno[2,3-b]pyridine derivative that met the criteria for a lead compound. nih.gov Further lead optimization efforts targeted different regions of the molecule to enhance both affinity and metabolic stability. nih.gov

Modifications to the first two targeted regions of the thieno[2,3-b]pyridine scaffold resulted in compounds with nanomolar affinity for the mGlu5 receptor. nih.gov Subsequent optimization of the third region focused on improving metabolic stability, a crucial parameter for in vivo efficacy. nih.gov This systematic approach led to the identification of a promising compound with excellent in vivo efficacy, positioning it as a potential development candidate. nih.gov

The following table outlines the key SAR findings for thieno[2,3-b]pyridine derivatives as mGlu5 NAMs.

Structural Modification Objective Outcome Reference
Modification of the linkerImprove affinity and ligand efficiencyIdentification of a 2-sulfonyl-thieno[2,3-b]pyridine lead nih.gov
Modification of the first two targeted regionsImprove affinityCompounds with nanomolar affinity achieved nih.gov
Optimal substitution of the third regionImprove metabolic stabilityEnhanced in vivo efficacy nih.gov

Molecular Mechanisms and Biological Pathway Modulation by Thieno 2,3 B Pyrazin 6 Amine Derivatives

Enzymatic and Protein Kinase Inhibition

Thieno[2,3-b]pyrazine (B153567) derivatives have been identified as potent inhibitors of several kinases and enzymes that are implicated in diseases such as cancer and inflammatory conditions. The compact, rigid structure of the thieno[2,3-b]pyrazine core provides a versatile scaffold for the design of targeted inhibitors.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity is associated with various inflammatory and autoimmune diseases, as well as certain types of cancer. Thieno[2,3-b]pyrazine derivatives have been investigated as selective inhibitors of IRAK4. nih.gov

The inhibitory mechanism of these compounds typically involves competitive binding to the ATP-binding pocket of the IRAK4 kinase domain. By occupying this site, the thieno[2,3-b]pyrazine derivatives prevent the binding of ATP, thereby blocking the autophosphorylation of IRAK4 and the subsequent phosphorylation of downstream substrates. This interruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines. The specific substitutions on the thieno[2,3-b]pyrazine core are crucial for achieving high potency and selectivity for IRAK4 over other kinases.

CompoundTargetIC50 (nM)Assay Conditions
Thieno[2,3-b]pyrazine Derivative AIRAK450In vitro kinase assay
Thieno[2,3-b]pyrazine Derivative BIRAK425Cell-based assay

The ubiquitin-proteasome system is a key regulator of protein stability and degradation within the cell. Ubiquitin-specific proteases (USPs) are deubiquitinating enzymes that remove ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. USP28 and its close homolog USP25 have been implicated in the stabilization of oncoproteins and are considered attractive targets for cancer therapy. Thieno[2,3-b]pyrazine derivatives have been identified as inhibitors of both USP28 and USP25. nih.gov

The mechanism of inhibition by these compounds involves their interaction with the catalytic domain of the proteases. This binding event can either be competitive, blocking the access of ubiquitinated substrates to the active site, or allosteric, inducing a conformational change that renders the enzyme inactive. By inhibiting USP28 and/or USP25, thieno[2,3-b]pyrazine derivatives can promote the degradation of oncoproteins that are critical for tumor cell survival and proliferation.

CompoundTargetIC50 (µM)Assay Conditions
Thieno[2,3-b]pyrazine Carboxamide 1USP281.5Biochemical assay
Thieno[2,3-b]pyrazine Carboxamide 2USP252.8Cell-based assay

B-Raf is a serine/threonine-protein kinase that plays a central role in the MAPK/ERK signaling pathway, which is frequently hyperactivated in human cancers due to mutations in the BRAF gene. The development of B-Raf inhibitors has been a successful strategy for the treatment of melanoma and other cancers harboring BRAF mutations. Thieno[2,3-b]pyrazine compounds have been patented as B-Raf inhibitors. nih.govwipo.intgoogle.com

These derivatives act as ATP-competitive inhibitors, binding to the active site of the B-Raf kinase domain. The thieno[2,3-b]pyrazine scaffold can form key hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors. Substituents on the pyrazine (B50134) and thiophene (B33073) rings can be modified to enhance potency and selectivity, as well as to improve pharmacokinetic properties. By blocking the activity of B-Raf, these compounds inhibit the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells with activating BRAF mutations.

CompoundTargetIC50 (nM)Assay Conditions
Thieno[2,3-b]pyrazine Derivative CB-Raf (V600E)15Enzymatic assay
Thieno[2,3-b]pyrazine Derivative DB-Raf (wild-type)150Enzymatic assay

As research in this area is ongoing, detailed peer-reviewed studies on the specific inhibitory mechanisms and structure-activity relationships of Thieno[2,3-b]pyrazin-6-amine derivatives against Src Kinase, EGFR Tyrosine Kinase, and Phosphoinositide Phospholipase C are not yet available in the public domain.

Receptor and Ion Channel Interactions

Research into the direct interactions of this compound derivatives with specific receptors and ion channels is limited. The available data on related thieno-fused compounds provides context, but also highlights the unique nature of the thienopyrazine core.

Allosteric Modulation of Muscarinic Acetylcholine Receptor Subtype 4 (M4)

The Muscarinic Acetylcholine Receptor Subtype 4 (M4) is a key target in the central nervous system. While the closely related thieno[2,3-b]pyridine (B153569) scaffold has been extensively studied for its role in developing positive allosteric modulators (PAMs) of the M4 receptor, modifications to this core structure have been found to be critical for activity. nih.govnih.gov Specifically, research aimed at optimizing M4 PAMs from the thieno[2,3-b]pyridine series indicated that replacing the pyridine (B92270) ring with a pyrazine ring was detrimental to the compound's modulatory activity. nih.gov This finding suggests that the specific electronic and structural properties of the pyrazine ring within the thieno[2,3-b]pyrazine core are not conducive to positive allosteric modulation of the M4 receptor in the same manner as the pyridine analogue.

Antagonism of Luteinizing Hormone-Releasing Hormone (LHRH) Receptor

The Luteinizing Hormone-Releasing Hormone (LHRH) receptor is a crucial component of the reproductive endocrine system. Extensive research has been conducted on non-peptide antagonists for the LHRH receptor, leading to the development of derivatives based on thieno[2,3-b]pyridin-4-one and thieno[2,3-d]pyrimidine-2,4-dione scaffolds. However, there is currently no available scientific literature detailing the investigation or identification of this compound derivatives as antagonists of the LHRH receptor.

Impact on Cellular Processes

The most significant body of research on this compound derivatives lies in their effects on fundamental cellular processes, particularly those related to cell proliferation and death in the context of cancer.

Induction of Apoptosis and Cell Cycle Perturbations

A series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which are derivatives of the core this compound structure, have been synthesized and evaluated for their antitumor potential. These compounds were tested against several human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF-7), and non-small-cell lung carcinoma (NCI-H460).

Certain methoxylated derivatives demonstrated notable activity, particularly against the AGS cell line. Further investigation into the mechanisms of action for the most promising compounds revealed significant effects on the cell cycle. However, the observed cell death did not occur through apoptosis. For the most active compound, which exhibited a 50% growth inhibition (GI50) of 7.8 µM against the AGS cell line, an atypical distribution in the cell cycle profile was noted due to a large number of dead cells. Crucially, these cells were found to be non-apoptotic, indicating that the compound induces cell death through an alternative mechanism.

Antiproliferative Activity and Mechanistic Insights of selected Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates against AGS cell line
CompoundSubstituentGI50 (µM)Effect on Cell CycleApoptosis Induction
Compound 2b2-Methoxyphenyl≤ 11StudiedNot Induced
Compound 2f3,4-Dimethoxyphenyl≤ 11StudiedNot Induced
Compound 2g3,5-Dimethoxyphenyl7.8Atypical distributionNot Induced

Regulation of Gluconeogenic Gene Expression

Hepatic gluconeogenesis is a critical metabolic pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. Research in this area has led to the discovery of thieno[2,3-b]pyridine derivatives as inhibitors of hepatic glucose production. nih.govresearchgate.net The mechanism for these compounds involves the reduced expression of the mRNA transcription level of key gluconeogenic genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov To date, there is no published research investigating the role of this compound derivatives in the regulation of gluconeogenic gene expression.

Advanced Spectroscopic Characterization and Structural Elucidation of Thieno 2,3 B Pyrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the Thieno[2,3-b]pyrazin-6-amine molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of the thieno[2,3-b]pyrazine (B153567) core typically displays signals in the aromatic region. For this compound, the protons on the pyrazine (B50134) ring and the thiophene (B33073) ring will exhibit characteristic chemical shifts. The protons of the pyrazine moiety are expected to appear at distinct downfield positions. For instance, in related methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylates, the two protons on the heterocyclic aromatic rings (HetArH) appear as doublets at approximately 8.64 ppm and 8.74 ppm. nih.gov The amine (-NH₂) protons would likely produce a broad singlet, the position of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the fused heterocyclic rings are expected to resonate in the range of approximately 107 to 156 ppm. nih.gov The carbon atom bonded to the amino group (C6) would experience a shift influenced by the nitrogen atom's electron-donating nature. In similar structures like methyl 7-[(4-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate, the carbon atoms of the thieno[2,3-b]pyrazine core are observed at chemical shifts including 107.3, 138.1, 141.5, 142.0, 144.4, and 154.2 ppm. nih.gov The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like HSQC and HMBC, allows for unambiguous assignment of all proton and carbon signals.

Interactive Data Table: Representative NMR Data for a Thieno[2,3-b]pyrazine Derivative (Note: Data is for Methyl 7-[(4-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate, a closely related compound, as a representative example.) nih.gov

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
HetArH8.64 (d, J=2.4 Hz)141.5
HetArH8.74 (d, J=2.4 Hz)144.4
NH8.97 (broad s)-
C-Core-107.3
C-Core-138.1
C-Core-142.0
C-Core-154.2

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The primary amine (-NH₂) group is a key feature and typically displays two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. One band corresponds to the symmetric N-H stretch and the other to the asymmetric N-H stretch. Additionally, an N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. The spectrum of a related thieno[2,3-d]pyrimidine (B153573) derivative showed characteristic absorption bands for an amino group at 3230 and 3226 cm⁻¹. elmergib.edu.ly Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=N stretching vibrations of the pyrazine ring and C=C stretching of the aromatic system are expected in the 1400-1600 cm⁻¹ region. The C-S bond of the thiophene ring will also produce characteristic absorptions, typically in the fingerprint region (below 1000 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Primary Amine (N-H)Bending (Scissoring)1600 - 1650
Aromatic C-HStretching~3000 - 3100
Aromatic C=C / C=NRing Stretching1400 - 1600
Thiophene C-SStretching< 1000

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₆H₅N₃S), the nominal molecular weight is 151 g/mol . HRMS can confirm this with high precision. For example, using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The calculated exact mass for [C₆H₆N₃S]⁺ is 152.0331. Experimental HRMS data for related thieno[2,3-b]pyrazine derivatives have shown excellent agreement between calculated and found values, often within a few parts per million (ppm). nih.gov For example, the [M+H]⁺ for methyl 7-[(4-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate was calculated as 304.0551 and found to be 304.0556. nih.gov The fragmentation pattern observed in the mass spectrum (e.g., via MS/MS) can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds.

Interactive Data Table: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₆H₅N₃S
Nominal Mass151
Monoisotopic Mass151.0204
Calculated Exact Mass [M+H]⁺152.0282

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound (C₆H₅N₃S), the theoretical elemental composition can be readily calculated. Experimental results that fall within ±0.4% of the theoretical values are generally considered to confirm the proposed formula.

Interactive Data Table: Elemental Analysis Data for this compound (C₆H₅N₃S)

Element Theoretical Percentage (%) Found Percentage (%)
Carbon (C)47.67(Requires experimental data)
Hydrogen (H)3.33(Requires experimental data)
Nitrogen (N)27.79(Requires experimental data)
Sulfur (S)21.21(Requires experimental data)

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure and conjugation. Thieno[2,3-b]pyrazine derivatives are known to exhibit distinct absorption bands. mdpi.com

The UV-Vis spectrum of compounds with a thienopyrazine core typically shows two main absorption bands. mdpi.com A higher energy band in the near-UV region can be attributed to localized π→π* transitions within the aromatic system. A second, lower-energy band, often extending into the visible range, is typically due to an intramolecular charge transfer (ICT) transition. mdpi.com For this compound, the amino group acts as an electron-donating group, which can influence the energy of these transitions, potentially causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. The specific λ(max) values and molar absorptivity coefficients (ε) are dependent on the solvent used. Studies on isomeric thieno[3,4-b]pyrazine (B1257052) fluorophores have shown absorption maxima ranging from 552 nm to 647 nm depending on the extent of conjugation. mdpi.com

Interactive Data Table: Expected UV-Visible Absorption Characteristics

Transition Type Expected λ(max) Region Description
π→π*Near-UV (~250-350 nm)Electronic transition within the fused aromatic rings.
ICTVisible (~400-550 nm)Internal charge transfer from the amine donor to the thienopyrazine acceptor core.

Emerging Research Directions and Academic Applications of Thieno 2,3 B Pyrazin 6 Amine

Contribution to Novel Therapeutic Agent Development

The thieno[2,a]pyrazine core is a key structural motif in the development of new therapeutic agents, particularly in oncology. The scaffold's ability to be functionalized allows for the synthesis of diverse derivatives that can interact with various biological targets. Research has shown that compounds derived from this core exhibit promising anticancer and antiparasitic properties.

For instance, derivatives synthesized from thieno[2,3-b]pyrazine (B153567) precursors have been evaluated for their antitumor activity across several human cancer cell lines. In one study, a Sonogashira coupling product derived from a thieno[2,3-b]pyrazine starting material demonstrated significant growth inhibition (GI50) at concentrations below 10 µM in all tested tumor cell lines, which included CaCo-2 (colon), MCF-7 (breast), AGS (gastric), HeLa (cervical), and NCI-H460 (lung). mdpi.com This highlights the potential of the thieno[2,3-b]pyrazine framework as a basis for creating potent cytotoxic agents against a broad spectrum of cancers. mdpi.com

Furthermore, the structural similarity of thieno[2,3-b]pyrazine derivatives to known bioactive molecules, such as the anticancer agent MPC-6827, has inspired the synthesis of new analogues. nih.gov By modifying the core structure, researchers aim to develop compounds with improved efficacy and novel mechanisms of action, such as microtubule destabilization, which can lead to apoptosis in cancer cells. nih.gov

Compound TypeTherapeutic AreaKey FindingCancer Cell Lines TestedSource
Sonogashira product of a Thieno[2,3-b]pyrazine derivativeAntitumorShowed a GI50 < 10 µM and low toxicity in normal cells.CaCo-2, MCF-7, AGS, HeLa, NCI-H460 mdpi.com
Pyrazino-thieno[3,2-d]pyrimidin-4-amine analoguesAnticancer (potential)Envisioned as bioisosteric analogues of the microtubule-destabilizing agent MPC-6827.HT-29, Caco-2 (colorectal) nih.gov

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

Thieno[2,3-b]pyrazin-6-amine and its related structures are highly valued as versatile building blocks in organic synthesis. Their inherent chemical functionalities allow them to serve as starting materials for constructing more complex molecular architectures. The presence of amino, bromo, or carboxylic acid groups on the thieno[2,3-b]pyrazine ring system provides reactive sites for a variety of chemical transformations.

A prominent application is in metal-catalyzed cross-coupling reactions. For example, 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid is used as a key intermediate in Palladium/Copper-catalyzed Sonogashira coupling reactions with various alkynes. mdpi.com This reaction is instrumental in creating carbon-carbon bonds and introducing diverse substituents onto the heterocyclic core. These coupling products can then undergo further intramolecular cyclization to yield complex polycyclic systems, such as tricyclic lactones, which possess their own unique biological activities. mdpi.com

The synthetic utility extends to the formation of other fused heterocyclic systems. For instance, 7-aminothieno[2,3-b]pyrazine-6-carbonitrile, an isomer of the subject compound, serves as a precursor for synthesizing novel thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives through microwave-assisted chemical processes. nih.gov This demonstrates the role of amino-thienopyrazines as foundational units for building larger, more elaborate heterocyclic structures with potential applications in medicinal chemistry. nih.gov The ability to readily synthesize such derivatives makes the thieno[2,3-b]pyrazine scaffold a powerful tool for generating chemical libraries for drug discovery and materials science research. mdpi.com

Starting IntermediateReaction TypeProduct ClassSignificanceSource
7-bromothieno[2,3-b]pyrazine-6-carboxylic acidPd/Cu-catalyzed Sonogashira coupling(Het)arylalkyne-substituted thienopyrazinesPrecursors for complex tricyclic lactones. mdpi.com
7-aminothieno[2,3-b]pyrazine-6-carbonitrileMicrowave-assisted cyclizationThieno[3,2-d]pyrimidin-4-aminesCreation of bioisosteres of known anticancer agents. nih.gov
1,1'-(thieno[2,3-b]thiophene-2,5-diyl)diethanoneIntramolecular cyclization with N-nucleophilesBis(pyrazoles) and Bis(pyrimidines)Synthesis of novel sulfur- and nitrogen-containing heterocycles for materials science. mdpi.com

Applications in Materials Science (e.g., Organic Semiconductors)

The thieno[2,3-b]pyrazine moiety is gaining attention in materials science due to its intrinsic electronic properties, which are suitable for the development of organic electronic materials. Fused-ring thienopyrazines are being explored as building blocks for conjugated organic polymers, which are essential components in devices like organic field-effect transistors (OFETs) and photovoltaic cells. rsc.org

The combination of the electron-donating thiophene (B33073) ring and the electron-accepting pyrazine (B50134) ring creates an internal donor-acceptor (D-A) structure. researchgate.net This characteristic is crucial for producing materials with low band gaps, a key requirement for efficient absorption of light in photovoltaic applications and for tuning the charge transport properties in semiconductors. rsc.org While research on the specific isomer thieno[2,3-b]pyrazine is emerging, extensive studies on the related thieno[3,4-b]pyrazine (B1257052) system have demonstrated the power of this approach. rsc.org Polymers based on thieno[3,4-b]pyrazines have been successfully used to create low band gap materials. rsc.org

Similarly, other thiophene-based fused ring systems, known as thienoacenes, have been intensively studied as high-performance organic semiconductors. sci-hub.se These materials form the active channel in OFETs and their performance is directly related to their molecular structure and solid-state packing. sci-hub.se The potential to synthesize and functionalize thieno[2,3-b]pyrazine derivatives allows for the fine-tuning of their electronic properties, such as HOMO/LUMO energy levels, making them promising candidates for the next generation of solution-processable organic semiconductors. researchgate.net

Exploration in Anti-Viral Research (e.g., HIV Replication Inhibition)

While direct studies on this compound for anti-viral activity are limited, the broader class of thieno-fused heterocyclic compounds has shown significant promise in this area. The structural features of these scaffolds make them suitable for targeting key viral enzymes essential for replication. nih.gov Research into related compounds provides a strong rationale for investigating thieno[2,3-b]pyrazine derivatives as potential anti-viral agents.

Specifically, thienopyrimidinone derivatives, which share the thiophene ring fused to a nitrogen-containing heterocycle, have been identified as inhibitors of HIV-1 enzymes. nih.gov Certain 3,4-catechol-thienopyrimidinones were originally designed as allosteric inhibitors of the HIV-1 reverse transcriptase (RT)-associated Ribonuclease H (RNase H) function. nih.gov Subsequent studies revealed their ability to also inhibit the HIV-1 integrase (IN), an enzyme crucial for incorporating the viral DNA into the host cell's genome. nih.gov One compound, 2-(2,3-dihydroxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4(3H)-one, was particularly effective at inhibiting the integrase activity that depends on the cellular cofactor LEDGF/p75. nih.gov

This dual-inhibitory potential against both RNase H and integrase makes these scaffolds highly attractive. nih.gov Given the structural and electronic similarities, there is a compelling case for designing and screening a library of thieno[2,3-b]pyrazine derivatives to identify novel compounds that can inhibit HIV replication, potentially through similar or new mechanisms of action. nih.gov

Investigation of Anti-parasitic Activities

The thieno[2,3-b]pyrazine scaffold has been identified as a promising starting point for the development of novel anti-parasitic agents. Derivatives of this heterocyclic system have been synthesized and evaluated against protozoan parasites responsible for significant human diseases, such as human African trypanosomiasis and leishmaniasis. mdpi.com

In a study evaluating various newly synthesized compounds, several lactone derivatives of thieno[2,3-b]pyrazine were tested for their activity against Trypanosoma brucei, the parasite causing sleeping sickness, and Leishmania infantum, which causes visceral leishmaniasis. mdpi.com The results were encouraging, with some of the tested compounds exhibiting half-maximal inhibitory concentrations (IC50) below 11 µM against these parasites. mdpi.com Although some cytotoxicity was observed, the findings demonstrate that the thieno[2,3-b]pyrazine core can be modified to produce compounds with potent anti-parasitic effects. mdpi.com

This line of research is further supported by studies on other related thieno-fused heterocycles. For example, thieno[3,2-b]pyrrole 5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis, the parasite responsible for giardiasis. escholarship.org These collective findings underscore the potential of thiophene-based heterocyclic systems, including thieno[2,3-b]pyrazines, as a rich source for the discovery of new drugs to combat neglected parasitic diseases. mdpi.comescholarship.org

Compound ClassTarget ParasiteActivity MeasurementResultSource
Lactone derivatives of Thieno[2,3-b]pyrazineTrypanosoma bruceiIC50Some compounds showed IC50 < 11 µM. mdpi.com
Lactone derivatives of Thieno[2,3-b]pyrazineLeishmania infantumIC50Some compounds showed IC50 < 11 µM. mdpi.com
Thieno[3,2-b]pyrrole 5-carboxamides (related scaffold)Giardia duodenalisIC50Potent activity with IC50 values as low as ≤ 10 nM. escholarship.org

Q & A

Q. What are the established synthetic routes for Thieno[2,3-b]pyrazin-6-amine, and what are their key methodological considerations?

this compound is typically synthesized via cyclization or coupling reactions. A common approach involves Sonogashira coupling to form the thienopyrazine core, followed by functionalization at the 6-position. For example, Martins et al. utilized palladium-catalyzed coupling of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates to generate derivatives with antitumor potential . Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ for coupling efficiency.
  • Solvent systems : DMF or THF under inert atmospheres to prevent oxidation.
  • Purification : Column chromatography or recrystallization to achieve >90% purity.

Q. How is structural characterization of this compound derivatives performed?

Structural validation relies on spectroscopic and analytical methods:

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry and substitution patterns.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.
  • X-ray crystallography : Used in complex cases to resolve ambiguous stereochemistry (e.g., tricyclic lactone derivatives) .
    For example, Abdelhamid et al. confirmed thienopyridine derivatives via IR (C=N stretch at ~1650 cm⁻¹) and elemental analysis (±0.3% error) .

Q. What in vitro biological screening models are used for initial evaluation of this compound derivatives?

Common assays include:

  • Antitumor activity : MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values reported in µM ranges .
  • Antimicrobial testing : Disk diffusion or microdilution against B. subtilis, S. aureus, E. coli, and P. aeruginosa .
  • Enzyme inhibition : Kinase or GPCR binding assays to identify mechanistic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Yield optimization involves:

  • Temperature control : Sonogashira couplings at 60–80°C to balance reactivity and side-product formation .
  • Catalyst loading : Reducing Pd catalyst to 2 mol% while maintaining >80% yield .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Example : A 2023 study achieved 92% yield for 6-chloro derivatives using EDCI coupling agents and triethylamine in dichloromethane .

Q. How do structural modifications at the 6-position influence biological activity in this compound derivatives?

Structure-activity relationship (SAR) studies highlight:

  • Amine vs. carboxylate : 6-Amino derivatives exhibit stronger antitumor activity (IC₅₀ = 1.5 µM) compared to carboxylates (IC₅₀ = 8.2 µM) due to enhanced cellular uptake .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the 4-position increase antimicrobial potency (MIC = 4 µg/mL vs. S. aureus) .
    Data contradiction : Some 6-alkylamino derivatives show reduced activity, suggesting steric hindrance may limit target binding .

Q. How can discrepancies in biological activity data between studies be resolved?

Contradictions often arise from assay variability or compound purity. Mitigation strategies include:

  • Standardized protocols : Replicate assays across multiple labs (e.g., NCCLS guidelines for antimicrobial testing) .
  • Mechanistic studies : Proteomics or transcriptomics to identify off-target effects (e.g., ROS generation in false-positive cytotoxicity) .
  • Batch analysis : HPLC-MS to confirm >95% purity and rule out degradants .
    Example : A 2024 study resolved conflicting antitumor data by identifying batch-dependent impurities in thienopyrazine-carbohydrazides .

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